A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Nitrate (EMIM-NO₃)
A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Nitrate (EMIM-NO₃)
CAS Number: 143314-14-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the core physicochemical properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium (B1214524) nitrate (B79036) (EMIM-NO₃), an ionic liquid with significant potential in diverse scientific and industrial applications, including drug development.
Core Physicochemical Properties
1-Ethyl-3-methylimidazolium nitrate is a room-temperature ionic liquid characterized by its unique combination of an imidazolium (B1220033) cation and a nitrate anion. These components contribute to its notable properties, including high thermal stability and low volatility.[1] It is typically a white to off-white crystalline powder or a yellow liquid.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of EMIM-NO₃ reported in the literature.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N₃O₃ | [4][5][6] |
| Molecular Weight | 173.17 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder/Yellow liquid | [2][3] |
| Melting Point | 38 °C / 41 °C | [3][4][5] |
| Density | 1.25 g/cm³ / 1.367 g/cm³ | [2][4][5] |
Table 2: Physicochemical Characteristics
| Property | Value | Conditions | Source(s) |
| Viscosity | 21.3 cP | 45 °C | [4][5] |
| Ionic Conductivity | 7.36 x 10⁻⁵ S cm⁻¹ | Room Temperature (in a starch/chitosan blend) | [7] |
Experimental Protocols
This section details representative experimental methodologies for the synthesis and characterization of 1-Ethyl-3-methylimidazolium nitrate.
Synthesis of 1-Ethyl-3-methylimidazolium Nitrate
A common and straightforward method for synthesizing imidazolium-based ionic liquids is through a two-step process involving quaternization of the imidazole (B134444) followed by anion exchange.
Experimental Workflow for Synthesis
Caption: A typical two-step synthesis workflow for 1-Ethyl-3-methylimidazolium nitrate.
Methodology:
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Quaternization: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent such as acetonitrile. Add an equimolar amount of an ethyl halide (e.g., ethyl bromide) dropwise while stirring. The reaction mixture is then heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure to yield the crude 1-ethyl-3-methylimidazolium halide.
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Anion Exchange: Dissolve the synthesized 1-ethyl-3-methylimidazolium halide in a solvent like ethanol. In a separate flask, dissolve a stoichiometric amount of silver nitrate (AgNO₃) in the same solvent. Slowly add the silver nitrate solution to the imidazolium halide solution with constant stirring. A precipitate of silver halide will form. The reaction is typically carried out at room temperature and protected from light.
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Purification: The precipitated silver halide is removed by filtration. The filtrate, containing the desired 1-ethyl-3-methylimidazolium nitrate, is then concentrated by removing the solvent using a rotary evaporator. The resulting product is further dried under high vacuum to remove any residual solvent and moisture.
Physicochemical Characterization
2.2.1. Density Measurement
The density of EMIM-NO₃ can be determined using a vibrating tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The temperature is controlled using a thermostat.
2.2.2. Viscosity Measurement
A rotational viscometer or a capillary viscometer can be used to measure the dynamic viscosity of the ionic liquid. For a rotational viscometer, the torque required to rotate a spindle immersed in the liquid at a constant speed is measured, which is proportional to the viscosity. For a capillary viscometer, the time it takes for a fixed volume of the liquid to flow through a capillary of a known diameter is measured.
2.2.3. Ionic Conductivity Measurement
The ionic conductivity is measured using a conductivity meter with a probe consisting of two platinum electrodes. The probe is immersed in the ionic liquid, and the resistance of the sample is measured. The conductivity is then calculated based on the resistance and the cell constant of the probe. The temperature of the sample should be carefully controlled during the measurement.
2.2.4. Thermal Stability Analysis
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of EMIM-NO₃. A small sample of the ionic liquid is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which significant mass loss begins is considered the onset of decomposition.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized EMIM-NO₃. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded. The chemical shifts, multiplicities, and integration of the peaks provide detailed information about the arrangement of protons and carbon atoms in the 1-ethyl-3-methylimidazolium cation.
2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of EMIM-NO₃ will show characteristic absorption bands for the C-H, C-N, and N-O bonds of the imidazolium ring and the nitrate anion.
Applications and Logical Relationships
1-Ethyl-3-methylimidazolium nitrate is a versatile ionic liquid with a growing number of applications, primarily driven by its favorable properties as a "green" solvent and an electrolyte.
Logical Relationship of Properties to Applications
Caption: Interrelationship between the core properties of EMIM-NO₃ and its primary applications.
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Green Chemistry: Due to its low vapor pressure, EMIM-NO₃ is considered an environmentally friendly alternative to volatile organic solvents in chemical reactions and catalysis.[3]
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Electrochemistry: Its good ionic conductivity and thermal stability make it a suitable electrolyte component in batteries, supercapacitors, and other electrochemical devices.[2][3]
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Drug Development: The unique solvation properties of EMIM-NO₃ are being explored for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3] This opens up possibilities for novel drug delivery systems.
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Biomass Processing: Its ability to dissolve various organic materials makes it a candidate for the pretreatment and processing of biomass.
Safety and Handling
1-Ethyl-3-methylimidazolium nitrate is classified as an oxidizing solid and may cause skin and respiratory irritation.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with combustible materials.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8] The toxicological properties have not been fully investigated.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ipme.ru [ipme.ru]
- 8. researchgate.net [researchgate.net]
